N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide
Overview
Description
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine moiety with a benzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as bond cleavage and cyclization .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Result of Action
Similar compounds have shown a variety of biological effects, such as antimicrobial properties against staphylococcus aureus .
Action Environment
The synthesis of similar compounds has been performed under different reaction conditions, suggesting that the environment could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions involving 2-aminopyridine and α-bromoketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and sulfonation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar chemical reactivity and biological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group are known for their diverse applications in medicinal chemistry.
Uniqueness
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide is unique due to the combination of the imidazo[1,2-a]pyrimidine and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-14-18(21-19-20-11-6-12-23(14)19)15-7-5-8-16(13-15)22-26(24,25)17-9-3-2-4-10-17/h2-13,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVEAAXFYYCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.